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Compound of Interest

Compound Name: Lsd1-IN-19

Cat. No.: B12409195 Get Quote

An In-depth Technical Guide to the Discovery and Synthesis of the LSD1 Inhibitor

GSK2879552

For Professionals in Research, and Drug Development

This guide provides a comprehensive overview of the discovery, synthesis, and mechanism of

action of GSK2879552, a potent and selective irreversible inhibitor of Lysine-Specific

Demethylase 1 (LSD1). All quantitative data is summarized in structured tables, and detailed

methodologies for key experiments are provided. Signaling pathways and experimental

workflows are visualized using the DOT language.

Discovery and Rationale
GSK2879552 was identified through a high-throughput screening of 2.5 million compounds as

a potent inhibitor of LSD1.[1] It is an orally bioavailable, N-alkylated derivative of

tranylcypromine (TCP), a known monoamine oxidase inhibitor that also exhibits LSD1 inhibitory

activity.[1] The rationale for developing TCP-based derivatives stems from their ability to form a

covalent adduct with the flavin adenine dinucleotide (FAD) cofactor in the active site of LSD1,

leading to irreversible inhibition.[2]

Synthesis
The synthesis of GSK2879552 is a multi-step process that leverages both traditional organic

chemistry and innovative biocatalysis. A key feature of the synthesis is the use of a directed

evolution-derived imine reductase (IRED) for the asymmetric synthesis of a chiral amine

intermediate. This biocatalytic reductive amination step allows for the production of the
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intermediate on a kilogram scale with high yield (84%), purity (99.9%), and enantiomeric

excess (>99.7%).[3][4][5] The development of this enzymatic step was crucial for a more

sustainable and efficient manufacturing process.[3]

Mechanism of Action
GSK2879552 is a mechanism-based, irreversible inhibitor of LSD1.[6] LSD1 is a flavin-

dependent demethylase that removes methyl groups from mono- and di-methylated lysine 4 of

histone H3 (H3K4me1/2), a mark associated with active gene transcription.[1] By inhibiting

LSD1, GSK2879552 leads to an increase in global H3K4 methylation, which in turn alters gene

expression, including the upregulation of tumor suppressor genes.[6] This ultimately results in

the inhibition of cancer cell proliferation and differentiation.[7][8]

Quantitative Data Summary
The following tables summarize the key quantitative data for GSK2879552.

Table 1: In Vitro Activity

Parameter Value
Cell
Lines/Conditions

Reference

LSD1 IC₅₀ 24 nM Biochemical assay [1]

Average EC₅₀ (Cell

Growth)
137 ± 30 nM 20 AML cell lines [8]

Table 2: In Vivo Efficacy (Xenograft Models)

Model Dosage
Tumor Growth
Inhibition

Reference

NCI-H526 (SCLC) 1.5 mg/kg, p.o. daily 57% [9][10]

NCI-H1417 (SCLC) 1.5 mg/kg, p.o. daily 83% [9][10]

Signaling Pathways
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GSK2879552, through its inhibition of LSD1, impacts several signaling pathways implicated in

cancer. One notable pathway is the Wnt/β-catenin signaling cascade. In sorafenib-resistant

hepatocellular carcinoma cells, GSK2879552 has been shown to decrease the transcription of

Wnt antagonists, leading to a downregulation of β-catenin signaling.[9][10]

Nucleus

Cytoplasm

GSK2879552 LSD1inhibition H3K4me2
(Active Promoters)

demethylation Wnt Antagonist Genes
(e.g., DKK1, SFRP1)

repression TCF/LEF/
β-catenin Complex

inhibition Target Gene
Expression

activation

Wnt Signal β-catenin
Destruction Complex

inhibition β-catenindegradation

translocation

Click to download full resolution via product page

Caption: LSD1 inhibition by GSK2879552 impacts the Wnt/β-catenin signaling pathway.

Experimental Protocols
Detailed methodologies for key experiments are outlined below.

Cell Proliferation Assay
The anti-proliferative effects of GSK2879552 are commonly assessed using a CellTiter-Glo®

Luminescent Cell Viability Assay.[8]

Cell Seeding: Cancer cell lines (e.g., AML cell lines) are seeded in 96-well plates at an

appropriate density and allowed to adhere overnight.

Compound Treatment: Cells are treated with a serial dilution of GSK2879552 or vehicle

control (e.g., DMSO) for a specified period (e.g., 6 or 10 days).[8]
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Lysis and Luminescence Reading: After the incubation period, CellTiter-Glo® reagent is

added to each well to lyse the cells and generate a luminescent signal proportional to the

amount of ATP present, which is indicative of the number of viable cells.

Data Analysis: Luminescence is read on a plate reader. The data is normalized to the vehicle

control, and EC₅₀ values are calculated using a non-linear regression model.
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Caption: Workflow for determining the anti-proliferative activity of GSK2879552.

Western Blotting
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Western blotting is employed to analyze the protein levels of LSD1, its histone targets, and

other proteins of interest.[9]

Cell Lysis: Cells treated with GSK2879552 or vehicle are lysed to extract total protein.

Protein Quantification: The protein concentration of the lysates is determined using a BCA

assay.

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl

sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene

difluoride (PVDF) membrane.

Immunoblotting: The membrane is blocked and then incubated with primary antibodies

against specific proteins (e.g., LSD1, H3K4me2, β-actin).

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-

conjugated secondary antibody, and the protein bands are visualized using an enhanced

chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies
The anti-tumor efficacy of GSK2879552 in a living organism is evaluated using xenograft

models.[9][10]

Tumor Implantation: Human cancer cells (e.g., NCI-H526 or NCI-H1417) are subcutaneously

injected into immunocompromised mice.[9][10]

Treatment: Once tumors reach a palpable size, mice are randomized into treatment and

control groups. GSK2879552 is administered orally at a specified dose and schedule (e.g.,

1.5 mg/kg daily).[9][10]

Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using

calipers.

Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed,

and may be used for further analysis (e.g., pharmacodynamic marker analysis).
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Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes of the

treated group to the vehicle control group.

Clinical Development
GSK2879552 entered Phase I clinical trials for the treatment of small cell lung cancer and

acute myeloid leukemia.[11] However, the clinical development for SCLC was terminated due

to a risk-benefit profile that did not support continuation.[12] Despite this, the development of

GSK2879552 has provided valuable insights into the therapeutic potential and challenges of

targeting LSD1 in cancer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.researchgate.net/figure/Putative-mechanism-of-action-of-LSD1-inhibitors-GSK2879552-inhibits-the-demethylation-of_fig1_289557040
https://www.benchchem.com/product/b12409195#lsd1-in-19-discovery-and-synthesis-process
https://www.benchchem.com/product/b12409195#lsd1-in-19-discovery-and-synthesis-process
https://www.benchchem.com/product/b12409195#lsd1-in-19-discovery-and-synthesis-process
https://www.benchchem.com/product/b12409195#lsd1-in-19-discovery-and-synthesis-process
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12409195?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12409195?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

